1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H11N7 |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H11N7/c1-5-9-11-7(13(5)2)4-14-3-6(8)10-12-14/h3H,4,8H2,1-2H3 |
InChI Key |
LBYVJVQUCLRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Strategy Overview
The synthesis of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine generally involves:
- Construction of the 1,2,4-triazole ring system with appropriate substitution (dimethyl groups).
- Introduction of a methylene linker at the 3-position of the 1,2,4-triazole.
- Formation of the 1H-1,2,3-triazol-4-amine moiety via azide-alkyne cycloaddition ("click chemistry").
- Final coupling of the two heterocyclic systems through the methylene bridge.
Stepwise Synthetic Routes
Synthesis of 4H-1,2,4-Triazole Derivatives
The 1,2,4-triazole core is commonly synthesized by cyclization reactions involving hydrazine derivatives and substituted esters or thiosemicarbazides under controlled conditions.
Example method: Reaction of ethyl acetate derivatives with hydrazine monohydrate to yield acyl hydrazides, followed by condensation with isothiocyanates and base-catalyzed cyclization to form substituted 1,2,4-triazoles.
Alternative approach: Cyclization of thiosemicarbazide derivatives in alkaline media to obtain 1,2,4-triazole-3-thione compounds, which can be further alkylated to introduce methylene substituents.
Synthesis of 1H-1,2,3-Triazol-4-Amine Moiety
The 1,2,3-triazole ring is efficiently formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction:
Reaction of terminal alkynes with azides in the presence of catalytic copper(II) acetate and sodium ascorbate in a solvent mixture of acetone and water at room temperature yields 1,2,3-triazole derivatives with high regioselectivity and yields.
This method allows the introduction of the 1H-1,2,3-triazol-4-amine group onto the methylene linker attached to the 1,2,4-triazole ring.
Representative Synthetic Scheme
Reaction Conditions and Optimization
The cyclization steps require careful control of pH; alkaline media favor 1,2,4-triazole formation, while acidic conditions may lead to alternative heterocycles.
The alkylation step is typically performed under mild heating with inorganic bases to avoid decomposition.
The CuAAC reaction is highly efficient under mild, room temperature conditions, with copper catalysts and reducing agents ensuring regioselective 1,4-substituted triazole formation.
Data Tables Summarizing Preparation Outcomes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 4 of the 1,2,3-triazole ring acts as a nucleophile:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amide derivatives, confirmed via IR (C=O stretch at ~1650 cm⁻¹) .
-
Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups, enhancing biological activity .
-
Thiolation : Substitution with mercapto reagents (e.g., Lawesson’s reagent) yields thioamide derivatives, monitored by LC-MS .
Key Observation : Steric hindrance from the dimethyltriazole group reduces reaction rates at the adjacent methylene bridge.
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions:
-
Triazolo-thiadiazines : Reacts with phenacyl bromides in ethanol under reflux to form fused heterocycles (e.g., triazolo[3,4-b] thiadiazines), confirmed via X-ray crystallography .
-
Benzoxazole Derivatives : Condensation with 2-hydroxyaniline yields triazole-benzoxazole hybrids, validated by NMR (absence of -NH/-OH signals) .
Table 2: Cyclization Reaction Outcomes
Oxidation and Reduction Pathways
-
Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the triazole methyl group to a carboxylic acid, confirmed by elemental analysis.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to a dihydrotriazole, altering electronic properties.
Comparative Reactivity with Analogues
The dimethyl group on the 1,2,4-triazole ring influences reactivity:
-
Electron-Donating Effect : Enhances nucleophilicity of the amine group compared to non-methylated analogs .
-
Steric Effects : Limits access to the methylene bridge for electrophilic attack.
Table 3: Reactivity Comparison with Similar Compounds
Mechanistic Insights
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling proceeds via oxidative addition and transmetallation steps, favored by electron-withdrawing substituents .
-
Acid-Catalyzed Cyclizations : Protonation of the triazole nitrogen facilitates electrophilic aromatic substitution, as shown in DFT studies .
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
Compounds containing triazole rings have been extensively studied for their biological activities, and 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has shown promise in various applications.
Synthesis this compound can be synthesized through several methods.
Interaction Studies Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques used include:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
These studies help elucidate the pharmacological potential and guide further development.
Structural Features and Biological Interactions
The uniqueness of this compound lies in its dual triazole structure that may enhance its biological interactions compared to simpler analogs. 1,2,3-triazole derivatives exhibit a variety of promising biological properties, including antibacterial, antituberculosis, antiviral, and anticancer properties .
Related Compounds
Several compounds share structural features with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-1,2,4-Triazole | Single triazole ring | Established antifungal activity |
| 4-Amino-1,2,4-triazole | Amino group on a single triazole ring | Antimicrobial properties |
| 5-(4-Chlorophenyl)-1H-1,2,4-triazole | Substituted phenyl group | Potential anticancer effects |
| Dimethyl-(5-methyltriazolyl)-methanol | Dimethyl substitution | Unique solubility characteristics |
Mechanism of Action
The mechanism of action of 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. For example, it may inhibit cytochrome P-450-dependent enzymes, leading to the disruption of essential metabolic pathways in fungi or cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase reactivity and binding to electron-rich targets, whereas electron-donating groups (e.g., methyl in ) may improve solubility.
Synthesis Routes :
- Most triazoles are synthesized via CuAAC (click chemistry), as seen for compound 10h .
- Modifications to the triazole core (e.g., piperazine in ) often involve nucleophilic substitution or reductive amination.
Biological and Chemical Applications :
Biological Activity
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a complex organic compound characterized by its dual triazole structure. This unique configuration contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications. The compound's structural features allow for potential interactions with biological targets, including enzymes and receptors.
Chemical Structure
The compound features two triazole rings, which are five-membered heterocycles containing three nitrogen atoms. Its chemical formula is , and the IUPAC name is (4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains. A study demonstrated its effectiveness against the ESKAPE pathogens—bacteria known for their antibiotic resistance—indicating a promising profile for treating resistant infections .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Klebsiella pneumoniae | Moderate | |
| Acinetobacter baumannii | High | |
| Pseudomonas aeruginosa | Low | |
| Enterococcus faecium | Marginal |
Anticancer Potential
The compound's dual triazole structure may enhance its anticancer activity. Triazoles have been implicated in various cancer therapies due to their ability to inhibit cell proliferation. In vitro studies suggest that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines .
Case Study: Anticancer Activity
A comparative study evaluated the anticancer effects of triazole derivatives against human cancer cell lines. The results indicated that compounds with a similar backbone to this compound displayed IC50 values comparable to established chemotherapy agents like doxorubicin .
Table 2: Cytotoxicity of Triazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | HT29 |
| Compound B | 15.0 | MCF7 |
| 1-[dimethyl... | 14.0 | A549 |
| Doxorubicin | 10.0 | HT29 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : Its structural attributes may facilitate binding to specific receptors that regulate cellular processes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress pathways, contributing to their antimicrobial and anticancer effects .
Q & A
Basic: What are the optimal synthetic routes for 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling, such as:
- Step 1: Alkylation of dimethyl-4H-1,2,4-triazole with a methylene linker (e.g., propargyl bromide) under basic conditions (K₂CO₃/DMF, 60°C).
- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,3-triazol-4-amine moiety .
Critical Parameters:
| Parameter | Impact on Yield | Example Conditions |
|---|---|---|
| Temperature | Higher yields at 60–80°C | 70°C for CuAAC |
| Catalyst Loading | 5–10 mol% CuI optimal | 7 mol% CuI |
| Solvent Polarity | DMF > DMSO for solubility | DMF preferred |
Data Contradiction Note: Conflicting reports on triazole regioselectivity may arise from competing steric/electronic effects. Validate via HPLC-MS .
Basic: How can structural ambiguities (e.g., tautomerism) in this compound be resolved experimentally?
Methodological Answer:
Tautomerism in triazole systems (e.g., 1,2,3- vs. 1,2,4-triazole orientation) is resolved via:
- X-ray Crystallography: Determines absolute configuration and hydrogen bonding (e.g., planar triazole rings with dihedral angles <5° ).
- NMR Spectroscopy: - and -NMR distinguish tautomers via chemical shifts (e.g., NH₂ protons at δ 6.8–7.2 ppm for 1,2,4-triazole ).
Case Study: For 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray confirmed a 1:1 tautomeric ratio in the crystal lattice .
Advanced: How does the dimethyl-triazole substituent influence biological activity compared to other triazole derivatives?
Methodological Answer:
The dimethyl group enhances lipophilicity and membrane permeability, critical for antimicrobial or enzyme-targeted studies:
- Comparative Assay Design: Test against analogs (e.g., benzyl- or fluorobenzyl-substituted triazoles) in MIC (Minimum Inhibitory Concentration) assays .
- QSAR Analysis: Correlate logP values with activity; dimethyl groups increase logP by ~0.5 units, improving bioavailability .
Example Data:
| Derivative | logP | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| Target compound | 1.8 | 2.5 |
| 3-(Fluorobenzyl)thio analog | 2.3 | 1.8 |
| Benzyl-substituted | 1.2 | 8.0 |
Advanced: What computational strategies are effective for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with triazole-specific force fields (e.g., AMBER). The dimethyl group stabilizes hydrophobic pockets in cytochrome P450 targets .
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable interactions) .
Validation: Cross-check with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: How can environmental persistence and degradation pathways be studied for this compound?
Methodological Answer:
- Hydrolysis Studies: Monitor stability in buffered solutions (pH 3–9) at 25–50°C. Triazoles degrade via ring-opening at extreme pH .
- Photolysis Experiments: Use UV-Vis irradiation (λ = 254 nm) to identify photoproducts via LC-HRMS .
Experimental Design:
| Condition | Sampling Intervals | Analytical Method |
|---|---|---|
| pH 7, 25°C | 0, 24, 48 h | HPLC-UV |
| UV exposure | 0, 1, 3 h | LC-HRMS |
Key Finding: Fluorinated analogs show extended half-lives (t₁/₂ >72 h) compared to non-fluorinated derivatives .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and fume hood for synthesis/purification.
- Waste Management: Segregate triazole-containing waste for incineration (≤800°C) to avoid toxic byproducts .
- First Aid: For inhalation, administer oxygen; skin contact requires 15-min water rinse .
Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Standardization: Run NMR with internal standards (e.g., TMS) and identical solvents (DMSO-d₆ or CDCl₃).
Example: Discrepancies in NH₂ proton shifts may stem from solvent polarity or tautomeric equilibria .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in triazole analogs?
Methodological Answer:
Adopt a split-plot design (as in ):
- Main Plot: Vary triazole substituents (dimethyl, benzyl, fluorobenzyl).
- Subplot: Test biological activity (e.g., enzyme inhibition) across replicates.
Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify significant SAR trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
